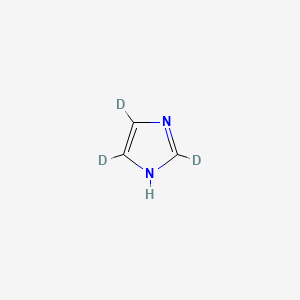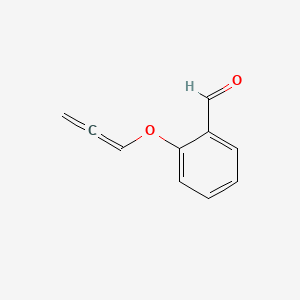
Chlorure de 2,4-dichlorobenzyl-d2
Vue d'ensemble
Description
2,4-Dichlorobenzyl Chloride-d2 is a deuterated derivative of 2,4-Dichlorobenzyl Chloride, where two hydrogen atoms are replaced by deuterium. This compound is often used in research and industrial applications due to its unique properties and stability. It is a chlorinated aromatic compound with the molecular formula C7H4Cl3D2.
Applications De Recherche Scientifique
2,4-Dichlorobenzyl Chloride-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its deuterated form is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: The compound is used in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Medicine: It is employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
Target of Action
The primary targets of 2,4-Dichlorobenzyl Chloride-d2 are bacteria and viruses associated with mouth and throat infections . This compound acts as a mild antiseptic, capable of eliminating these microorganisms .
Mode of Action
It is believed to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of bacteria and viruses, leading to their death .
Biochemical Pathways
This interference can prevent the microorganisms from growing and reproducing, effectively controlling the infection .
Pharmacokinetics
As a common ingredient in throat lozenges, it is likely that the compound is locally absorbed in the mouth and throat area
Result of Action
The action of 2,4-Dichlorobenzyl Chloride-d2 results in the death of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of the infection, such as sore throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorobenzyl Chloride-d2. For instance, the compound’s effectiveness may be affected by the pH level of the environment . Additionally, certain conditions, such as temperature and humidity, could potentially impact the stability of the compound . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl Chloride-d2 typically involves the chlorination of benzyl chloride derivatives. One common method is the direct chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the deuteration of 2,4-Dichlorobenzyl Chloride. This can be achieved by treating the compound with deuterium gas in the presence of a palladium catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichlorobenzyl Chloride-d2 often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The deuteration step is usually performed using high-purity deuterium gas and advanced catalytic systems to ensure efficient isotope exchange.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorobenzyl Chloride-d2 undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atoms. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: It can be oxidized to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,4-Dichlorobenzyl Chloride-d2 can yield 2,4-dichlorotoluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used. The reactions are performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used. The reactions are carried out under inert atmosphere conditions.
Major Products
Nucleophilic Substitution: Products include 2,4-dichlorobenzyl alcohol, 2,4-dichlorobenzylamine, and 2,4-dichlorobenzylthiol.
Oxidation: Major products are 2,4-dichlorobenzaldehyde and 2,4-dichlorobenzoic acid.
Reduction: The primary product is 2,4-dichlorotoluene.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl Chloride: The non-deuterated analog, commonly used in similar applications but with different isotopic properties.
2,4-Dichlorobenzyl Alcohol: A related compound used as an antiseptic and in the synthesis of other chemicals.
2,4-Dichlorotoluene: A precursor in the synthesis of 2,4-Dichlorobenzyl Chloride and other derivatives.
Uniqueness
2,4-Dichlorobenzyl Chloride-d2 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications, such as NMR spectroscopy and the development of deuterated drugs. The deuterium atoms can also influence the compound’s reactivity and interaction with biological systems, offering potential advantages in drug development and other applications.
Propriétés
IUPAC Name |
2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol](/img/structure/B587334.png)
![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)







